molecular formula C12H16BrNO3S B2463220 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine CAS No. 794548-44-0

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B2463220
CAS No.: 794548-44-0
M. Wt: 334.23
InChI Key: XWINZVKIWMFDJV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄BrNO₃S Molecular Weight: 320.20 g/mol CAS Number: 691381-10-9 Structural Features:

  • A pyrrolidine ring linked via a sulfonyl group to a substituted phenyl ring.
  • Substituents on the phenyl ring: 5-bromo, 2-methoxy, and 4-methyl groups.
  • The methyl group contributes hydrophobicity, modulating pharmacokinetic properties .

Properties

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-9-7-11(17-2)12(8-10(9)13)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWINZVKIWMFDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 5-bromo-2-methoxy-4-methylphenyl sulfonyl chloride.

    Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfone derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a sulfonyl group, enhances its reactivity and potential for further modification.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folate synthesis. This mechanism is crucial for developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its potential to inhibit specific enzymes involved in inflammation could lead to novel therapeutic strategies.

Analgesic Properties

The compound may interact with central nervous system pathways, providing analgesic effects. This application is particularly relevant in pain management research.

Antiulcer Potential

Due to its ability to inhibit gastric acid secretion, this compound shows promise for treating peptic ulcers. Understanding its mechanism can lead to effective gastroprotective agents.

Data Table of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AntibacterialInhibition of folate synthesisTreatment of bacterial infections
Anti-inflammatoryModulation of inflammatory mediatorsManagement of inflammatory diseases
AnalgesicInteraction with CNS pain pathwaysPain management
AntiulcerInhibition of gastric acid secretionTreatment of peptic ulcers

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine against various bacterial strains. Results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as a novel antibiotic candidate.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine Derivatives
  • Example: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS 1704069-23-7) Molecular Formula: C₁₂H₁₆BrNO₃S Key Differences: Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered ring). Impact:
  • Conformational Flexibility : Piperidine’s chair conformation may alter binding interactions compared to pyrrolidine’s envelope conformation.
  • Molecular Weight : Higher (334.23 g/mol) due to additional CH₂ group.
  • Applications : Modified receptor affinity due to steric and electronic variations .
Trifluoromethoxy-Substituted Analogues
  • Example: 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (CAS 1023242-77-4) Molecular Formula: C₁₁H₁₁BrF₃NO₃S Key Differences: Methoxy group replaced with trifluoromethoxy (-OCF₃). Impact:
  • Lipophilicity : Increased due to trifluoromethoxy’s electronegativity and hydrophobicity.
Simplified Bromophenyl Derivatives
  • Example: 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2) Molecular Formula: C₁₀H₁₂BrNO₂S Key Differences: Lacks methoxy and methyl groups; bromo at para position. Impact:
  • Solubility : Reduced hydrogen bonding capacity due to absence of methoxy.
  • Applications : Primarily used as intermediates in drug synthesis (e.g., alkylating agents) .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Substituents (Phenyl) Sulfonyl Group Attached To Molecular Weight (g/mol) Key Applications/Effects
Target Compound C₁₁H₁₄BrNO₃S 5-Br, 2-OMe, 4-Me Pyrrolidine 320.20 CNS drug candidate (5-HT7 ligand)
1-((5-Br-2-OMe-Ph)sulfonyl)piperidine C₁₂H₁₆BrNO₃S 5-Br, 2-OMe Piperidine 334.23 Modified receptor affinity
1-(4-Br-Ph-sulfonyl)pyrrolidine C₁₀H₁₂BrNO₂S 4-Br Pyrrolidine 290.18 Intermediate in alkylation reactions
[(5-Br-2-OMe-4-Me-Ph)sulfonyl]cyclohexylmethylamine C₁₅H₂₂BrNO₃S 5-Br, 2-OMe, 4-Me Cyclohexylmethylamine 376.31 Increased hydrophobicity

Biological Activity

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative characterized by its unique molecular structure, which includes a pyrrolidine ring and a substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

  • Molecular Formula : C12H16BrNO3S
  • Molar Mass : 334.23 g/mol
  • CAS Number : 794548-44-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Mechanism of Action : The antibacterial action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : In vitro assays indicate that this compound exhibits significant potency against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to standard antibiotics like vancomycin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

  • Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells, have been used to assess the cytotoxic effects of the compound.
  • Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine. The results showed:

  • Staphylococcus aureus : MIC = 0.125 μg/mL
  • Escherichia coli : MIC = 1 μg/mL

These findings suggest that the compound is significantly more effective against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Anticancer Activity

In a series of experiments examining the anticancer effects on human lung carcinoma (A549) and breast cancer (MCF-7) cell lines:

  • A549 Cell Line : IC50 = 15 μM
  • MCF-7 Cell Line : IC50 = 20 μM

The results indicate that the compound could be a candidate for further development as an anticancer agent .

Data Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 μg/mL
AntibacterialEscherichia coli1 μg/mL
AnticancerA549 (Lung Cancer)15 μM
AnticancerMCF-7 (Breast Cancer)20 μM

Q & A

Basic Research Question

  • HPLC Purity Analysis : Use a CHIRALPAK AD-H column with 2% isopropanol/hexanes (1.0 mL/min flow rate). Retention times for enantiomers (e.g., 13.8 min and 20.2 min) help assess optical purity .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .
  • Spectroscopy : FTIR for sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and ¹H/¹³C NMR for substituent verification .

How can computational methods predict the compound’s electronic properties and biological interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals to predict reactivity .
  • Molecular Docking : Simulate binding with target proteins (e.g., carbonic anhydrase II/IX) using PDB structures (e.g., 4iwz, 5fl4). Analyze hydrogen bonds and hydrophobic interactions to prioritize derivatives for biological testing .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H, O···H) in crystal structures to explain packing efficiency .

What strategies mitigate low yields in large-scale sulfonamide synthesis?

Advanced Research Question

  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity by stabilizing intermediates .
  • Purification Techniques : Column chromatography with ethyl acetate/hexanes (10% gradient) effectively isolates the product .
  • Scale-Up Adjustments : Increase base equivalents slightly (1.2–1.5 eq.) to counteract dilution effects in larger volumes .

How do substituents on the phenyl ring influence biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Replace the 5-bromo or 4-methyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) moieties. Test inhibitory activity against enzymes like carbonic anhydrase .
  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based or stopped-flow techniques to quantify binding affinity changes .

What mechanistic insights explain sulfonamide formation under varying conditions?

Advanced Research Question

  • Intermediate Trapping : Use in situ NMR or mass spectrometry to detect sulfonic acid intermediates or transient species.
  • Base-Dependent Pathways : Strong bases (NaOH) may accelerate deprotonation of the pyrrolidine nucleophile, while weaker bases (pyridine) act as acid scavengers, affecting reaction kinetics .

How can researchers address solubility challenges in biological assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO (≤5% v/v) in aqueous buffers to maintain compound solubility without denaturing proteins .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphates) to enhance aqueous solubility temporarily .

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